molecular formula C18H20N2O3S B2776773 N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide CAS No. 921786-89-2

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

Cat. No. B2776773
CAS RN: 921786-89-2
M. Wt: 344.43
InChI Key: RAELSXBBSRUNET-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, also known as EIPA, is a chemical compound that has been extensively studied for its various scientific research applications. EIPA is a selective inhibitor of the Na+/H+ exchanger, which plays a vital role in regulating intracellular pH and ion homeostasis.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

Research has indicated that derivatives structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results highlighted that some compounds exhibited significant effectiveness against microbial strains and showed promising anticancer activity against specific cell lines, with potency compared to standard drugs like carboplatin and 5-fluorouracil (Kumar et al., 2014).

Synthesis Methodologies

Another aspect of the research on these compounds involves innovative synthesis methodologies. Zhu et al. (2014) reported a convenient synthesis approach for polyfunctionalized fumarates via a one-pot, two-step reaction, showcasing the chemical versatility of 2-oxoindolin derivatives in organic synthesis (Zhu et al., 2014). This highlights the potential of these compounds in the development of novel pharmaceuticals and materials.

Anticancer Activity and Molecular Docking

Chaudhary et al. (2023) explored the anticancer potential of N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones, related to the core structure of interest, against various cancer cell lines. Their findings indicated moderate anticancer activity, with insights strengthened by molecular docking studies, demonstrating the role of these compounds in developing new anticancer agents (Chaudhary et al., 2023).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAELSXBBSRUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

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